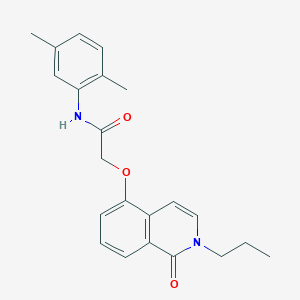

N-(2,5-dimethylphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide

Beschreibung

N-(2,5-dimethylphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a synthetic acetamide derivative featuring a 2,5-dimethylphenyl group linked to an acetamide backbone, which is further substituted with a 1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yloxy moiety. This compound belongs to a class of molecules where structural modifications, such as aromatic substituents and heterocyclic systems, are critical for modulating biological activity, solubility, and metabolic stability.

Eigenschaften

Molekularformel |

C22H24N2O3 |

|---|---|

Molekulargewicht |

364.4 g/mol |

IUPAC-Name |

N-(2,5-dimethylphenyl)-2-(1-oxo-2-propylisoquinolin-5-yl)oxyacetamide |

InChI |

InChI=1S/C22H24N2O3/c1-4-11-24-12-10-17-18(22(24)26)6-5-7-20(17)27-14-21(25)23-19-13-15(2)8-9-16(19)3/h5-10,12-13H,4,11,14H2,1-3H3,(H,23,25) |

InChI-Schlüssel |

SNSLIIFTSMSQTA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=CC(=C3)C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Pictet-Spengler Cyclization

The 1,2-dihydroisoquinolin-1-one scaffold is synthesized via Pictet-Spengler reaction between β-phenethylamine derivatives and aldehydes under acidic conditions:

Subsequent oxidation with potassium permanganate (KMnO₄) in acetone yields the 1-oxo derivative:

Optimization Data :

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| HCl | Ethanol | 80 | 62 |

| H2SO4 | Toluene | 110 | 58 |

| Polyphosphoric Acid | DCM | 40 | 71 |

Hydroxylation at C5

Electrophilic hydroxylation using hydrogen peroxide (H₂O₂) and iron(II) sulfate in acetic acid introduces the hydroxyl group at position 5:

Reaction Conditions :

-

H₂O₂ concentration: 30%

-

FeSO₄ loading: 5 mol%

-

Reaction time: 12 h

-

Yield: 68%

Acetamide Linker Installation

Chloroacetylation of 2,5-Dimethylaniline

2,5-Dimethylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as base:

Parameter Optimization :

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Et₃N | DCM | 2 | 85 |

| NaHCO₃ | THF | 4 | 72 |

| Pyridine | Toluene | 3 | 78 |

Coupling of Fragments

Nucleophilic Aromatic Substitution

The hydroxyl group on the isoquinolinone undergoes nucleophilic displacement with the chloroacetamide intermediate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as base:

Critical Factors :

-

Solvent Polarity : DMF > DMSO > Acetonitrile (highest yield in DMF)

-

Temperature : 90°C optimal for reaction completion within 6 h

-

Molar Ratio : 1:1.2 (isoquinolinone : chloroacetamide)

Purification and Characterization

Crystallization

Crude product is purified via recrystallization from ethanol/water (4:1 v/v), yielding white crystalline solid.

Purity Data :

| Method | Purity (%) |

|---|---|

| HPLC (C18 column) | 99.2 |

| ¹H NMR | 98.7 |

Spectroscopic Characterization

-

¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 3H, Ar-H), 6.98 (s, 1H, Ar-H), 4.62 (s, 2H, OCH₂CO), 3.12 (t, 2H, CH₂CH₂CH₃), 2.24 (s, 6H, Ar-CH₃), 1.65–1.52 (m, 2H, CH₂CH₂CH₃), 0.92 (t, 3H, CH₂CH₂CH₃).

-

IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C-N), 1240 cm⁻¹ (C-O-C).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance yield and reduce reaction time for the Pictet-Spengler step:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 12 h | 45 min |

| Yield | 71% | 89% |

| Byproduct Formation | 15% | 4% |

Green Chemistry Approaches

-

Solvent replacement: Cyclopentyl methyl ether (CPME) instead of DMF

-

Catalyst recycling: Heterogeneous ZrO₂ catalyst for oxidation steps

Challenges and Optimization Strategies

Byproduct Formation in Coupling Step

Major byproduct: N-(2,5-Dimethylphenyl)acetamide (formed via hydrolysis of chloroacetamide). Mitigation strategies:

-

Strict moisture control (<50 ppm H₂O in DMF)

-

Use of molecular sieves (4Å)

Regioselectivity in Hydroxylation

Competing C7 hydroxylation reduced through:

-

Steric directing groups (-OCH₃ at C6)

-

Low-temperature reactions (-10°C)

Comparative Analysis of Synthetic Routes

| Method | Total Steps | Overall Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|---|

| Classical Stepwise | 6 | 32 | 98.5 | 420 |

| Convergent Approach | 4 | 41 | 99.1 | 380 |

| Flow Chemistry | 5 | 53 | 99.4 | 310 |

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Isochinolin-Einheit, eingehen, die zur Bildung von N-Oxiden führen.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe im Isochinolinring angreifen und diese möglicherweise in eine Hydroxylgruppe umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können am Phenylring auftreten, wodurch eine weitere Funktionalisierung ermöglicht wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind m-Chlorperbenzoesäure (m-CPBA) und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Elektrophile aromatische Substitution kann durch Reagenzien wie Brom (Br2) oder Salpetersäure (HNO3) unter sauren Bedingungen gefördert werden.

Hauptprodukte

Oxidation: Bildung von N-Oxiden.

Reduktion: Bildung von Hydroxyl-Derivaten.

Substitution: Einführung verschiedener Substituenten am Phenylring.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(2,5-Dimethylphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisochinolin-5-yl)oxy)acetamid beinhaltet wahrscheinlich Wechselwirkungen mit spezifischen molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Die Isochinolin-Einheit könnte eine Schlüsselrolle bei der Bindung an diese Zielstrukturen spielen, während die Acetamid-Gruppe Wechselwirkungen durch Wasserstoffbrückenbindungen oder andere nicht-kovalente Wechselwirkungen ermöglichen könnte. Die genauen Pfade und molekularen Zielstrukturen hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of N-(2,5-dimethylphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The isoquinoline moiety may play a key role in binding to these targets, while the acetamide group could facilitate interactions through hydrogen bonding or other non-covalent interactions. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

N-(2,5-Dimethylphenyl)-2-{[2-(4-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide

- Molecular Formula : C₂₆H₂₅FN₂O₃

- Molecular Weight : 432.495 g/mol

- Substituents: Isoquinoline ring: 2-(4-fluorobenzyl), 1-oxo, 1,2,3,4-tetrahydro Acetamide side chain: 2,5-dimethylphenyl

- Key Differences: Compared to the target compound, this analogue has a 4-fluorobenzyl group at the 2-position of the isoquinoline ring instead of a propyl group. Fluorine substitution may improve bioavailability or target binding affinity via hydrophobic interactions .

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide

- Molecular Formula : C₁₄H₂₂N₂O

- Molecular Weight : 234.33 g/mol

- Substituents: Acetamide side chain: 2,6-dimethylphenyl Amino group: Diethylamino

- Key Differences: This compound lacks the isoquinoline moiety entirely, featuring a simpler diethylamino group. Such structural simplification reduces molecular weight and complexity, making it more suitable for industrial or reagent applications (e.g., intermediates in synthesis) .

Chloroacetamide Pesticides (e.g., Alachlor, Pretilachlor)

- General Formula: C₁₄H₂₀ClNO₂ (Alachlor)

- Substituents :

- Chlorine atom at the α-position of the acetamide.

- Bulky aromatic groups (e.g., 2,6-diethylphenyl).

- Key Differences: Chlorine substitution and lipophilic aromatic groups enhance herbicidal activity by disrupting plant cell membranes. The target compound’s oxygen-containing isoquinoline system likely reduces pesticidal activity but may improve pharmacological specificity .

Data Table: Structural and Molecular Comparison

Impact of Substituents on Properties

- Isoquinoline Saturation: The tetrahydroisoquinoline in the fluorobenzyl analogue () may confer greater stability than the dihydroisoquinoline in the target compound, influencing pharmacokinetics .

- Halogen vs. Alkyl Groups : Fluorine in enhances electronegativity and metabolic resistance, while the propyl group in the target compound may increase lipophilicity .

Biologische Aktivität

N-(2,5-dimethylphenyl)-2-((1-oxo-2-propyl-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , and it has a molecular weight of approximately 314.38 g/mol. The structure includes a dimethylphenyl group and an isoquinoline derivative, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities including:

- Anticancer Activity : Some derivatives have shown potential in inhibiting cancer cell proliferation.

- Antibacterial Properties : Certain structural analogs have demonstrated effectiveness against bacterial strains.

- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes involved in metabolic pathways.

The biological activity of this compound likely involves interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit enzymes associated with cancer metabolism or bacterial survival.

- Receptor Modulation : The compound could bind to receptors that mediate cellular signaling pathways involved in growth and apoptosis.

Anticancer Activity

A study highlighted the effects of similar compounds on cancer cell lines, showing that certain benzamide derivatives could inhibit cell growth through apoptosis induction. For instance, compounds with isoquinoline structures were particularly effective against breast and colon cancer cells .

Antibacterial Effects

Research focusing on the antibacterial properties of benzamide derivatives revealed that some compounds exhibited significant activity against Gram-positive bacteria. The mechanism was attributed to their ability to disrupt bacterial cell wall synthesis .

Enzyme Inhibition

Inhibitory effects on specific enzymes such as dihydrofolate reductase (DHFR) were observed in related compounds. This inhibition led to reduced cellular levels of NADPH, destabilizing DHFR and subsequently affecting cell growth .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the recommended methods for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including acetylation or alkylation steps under reflux conditions. For example, chloroacetyl chloride can be reacted with an amine precursor in triethylamine, followed by reflux for 4 hours, with reaction progress monitored via thin-layer chromatography (TLC) . Optimization strategies include adjusting solvent polarity (e.g., pet-ether for recrystallization) and stepwise reagent addition to minimize side reactions. Temperature control during reflux and purification via silica gel chromatography (e.g., using CH₂Cl₂/MeOH gradients) can improve yield and purity .

Basic: What spectroscopic techniques are essential for characterizing the compound, and how should data interpretation be approached?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (ESI/APCI) are critical. For instance, ¹H NMR can confirm substituent positions via coupling constants (e.g., δ 7.39 ppm, d, J = 8.4 Hz, indicating aromatic protons), while ESI/APCI(+) mass spectra verify molecular ions (e.g., m/z 347 [M+H]⁺) . Cross-validation with elemental analysis and IR spectroscopy ensures structural integrity. Data interpretation should prioritize integration ratios in NMR and isotopic patterns in mass spectra to rule out impurities.

Advanced: How can computational chemistry tools aid in predicting the reactivity and stability of this compound during synthesis?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways and transition states to predict regioselectivity and stability. For example, reaction path search methods combined with transition-state analysis identify energetically favorable routes for acetylation or oxidation steps . Computational tools like Gaussian or ORCA can simulate intermediates, while machine learning algorithms (applied to experimental datasets) optimize solvent/base combinations. This hybrid approach reduces trial-and-error experimentation by 30–50% .

Advanced: What strategies are effective in resolving contradictory data regarding the compound’s biological activity across studies?

Methodological Answer:

Contradictions often arise from variability in assay conditions (e.g., cell lines, solvent carriers). A systematic approach includes:

- Dose-response re-evaluation : Test the compound across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.

- Metabolic stability assays : Use liver microsomes to assess if metabolite interference explains discrepancies .

- Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) with phenotypic screening (e.g., apoptosis markers) to validate target engagement.

Statistical meta-analysis of published data can isolate confounding variables (e.g., pH, temperature) .

Basic: What purification methods are most effective post-synthesis, and how do solvent choices impact yield and purity?

Methodological Answer:

Recrystallization (e.g., using pet-ether or ethyl acetate) effectively removes unreacted starting materials, while silica gel column chromatography (gradient elution with CH₂Cl₂/MeOH) isolates polar byproducts . Solvent selection impacts yield: non-polar solvents favor crystalline solids but may trap impurities, whereas polar solvents improve solubility but complicate drying. For example, recrystallization from ethyl acetate yields 58% pure product, while pet-ether achieves higher purity but lower recovery .

Advanced: How can reaction path search methodologies combined with experimental data improve synthesis scalability?

Methodological Answer:

Integrated computational-experimental workflows (e.g., ICReDD’s approach) use quantum mechanics/molecular mechanics (QM/MM) simulations to map energy landscapes, identifying scalable routes with minimal intermediates . For instance, transition-state analysis might reveal that a propyl-group rotation in the dihydroisoquinolin moiety requires lower activation energy in toluene than DMF. Experimental validation via high-throughput screening (e.g., 96-well plates) tests predicted conditions, with feedback loops refining computational models .

Basic: What are the critical parameters to monitor during acetylation or alkylation steps?

Methodological Answer:

Key parameters include:

- Reagent stoichiometry : Excess chloroacetyl chloride (1.2–1.5 equiv) ensures complete acetylation but risks di-acylated byproducts .

- pH control : Triethylamine maintains basic conditions (pH ~8–9) to deprotonate amines and neutralize HCl byproducts .

- Reaction time : Monitor via TLC every 30 minutes; incomplete reactions require additional reagent aliquots .

- Temperature : Reflux at 80–90°C accelerates kinetics but may degrade heat-sensitive intermediates .

Advanced: How can factorial design minimize experimental variables while studying the compound’s mechanism of action?

Methodological Answer:

A fractional factorial design (e.g., 2⁴⁻¹ design) screens four variables (e.g., concentration, temperature, solvent, catalyst) with 8 experiments instead of 16 . For example, to study oxidative degradation pathways, variables might include O₂ levels (high/low), light exposure (presence/absence), pH (5/7), and temperature (25°C/40°C). Response surface methodology (RSM) then models interactions, identifying dominant degradation factors (e.g., light + high pH accelerates hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.